molecular formula C7H15N3O2 B12562659 N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine CAS No. 143706-20-1

N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine

Cat. No.: B12562659
CAS No.: 143706-20-1
M. Wt: 173.21 g/mol
InChI Key: ZKZQVOIFXKELCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a diazen-1-amine core with diethyl and prop-2-en-1-yl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine typically involves the reaction of diethylamine with a suitable diazo compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diazen-1-amine structure. The prop-2-en-1-yl group is introduced through an alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps, such as distillation and recrystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The prop-2-en-1-yl group can be substituted with other alkyl or aryl groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-oxide, while reduction could produce N,N-Diethyl-1-hydroxy-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine.

Scientific Research Applications

N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-oxide: An oxidized form with similar properties.

    N,N-Diethyl-1-hydroxy-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine: A reduced form with different reactivity.

Uniqueness

N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

143706-20-1

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

diethylamino-oxido-prop-2-enoxyiminoazanium

InChI

InChI=1S/C7H15N3O2/c1-4-7-12-8-10(11)9(5-2)6-3/h4H,1,5-7H2,2-3H3

InChI Key

ZKZQVOIFXKELCF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)[N+](=NOCC=C)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.